2-Ammonioethyl phosphate

Description

Historical Trajectories and Foundational Discoveries in Phosphoethanolamine Research

The scientific history of 2-ammonioethyl phosphate (B84403) began in 1936 when it was first isolated by Outhouse. scielo.brunicamp.br This discovery was foundational, establishing the compound as a naturally occurring molecule. Early research quickly linked phosphoethanolamine to cancer, as it was initially isolated from bovine tumors, sparking decades of investigation into its role in cell proliferation and pathology. fapesp.br

In the 1950s, the work of Eugene P. Kennedy was pivotal in elucidating the metabolic role of phosphoethanolamine. His research established the "Kennedy pathway," a major metabolic route for the synthesis of phosphatidylethanolamine (B1630911) (PE), a critical membrane phospholipid. numberanalytics.comnih.gov This pathway detailed the enzymatic conversion of ethanolamine (B43304) to phosphoethanolamine, and subsequently to CDP-ethanolamine, which then reacts with diacylglycerol to form PE. numberanalytics.com Concurrently, methods for the chemical synthesis of the compound were being developed. For instance, a 1957 paper by Bevan, Malkin, and Tiplady in the Journal of the Chemical Society described a new synthesis of phosphatidylserine (B164497) that also involved the preparation of 2-aminoethyl phosphate esters. rsc.org Later patents described synthetic routes reacting phosphorus pentoxide or various phosphoric acids with monoethanolamine. google.com These parallel streams of research—isolation from natural sources, elucidation of its biochemical pathway, and laboratory synthesis—built the foundation for the contemporary understanding of 2-ammonioethyl phosphate.

Multidisciplinary Significance and Research Relevance Across Chemical Biology, Biochemistry, and Materials Science

The significance of this compound extends across multiple scientific fields, owing to its fundamental role as a metabolic intermediate and its distinct chemical properties.

In Chemical Biology , this compound serves as a crucial molecular building block. Its structure is utilized in the synthesis of phospholipid analogs, which are valuable tools for studying membrane interactions and dynamics. smolecule.com Research has also demonstrated its role in the formation of bacterial biofilms. In Escherichia coli, for example, the biofilm matrix is composed of cellulose (B213188) modified with phosphoethanolamine (pEtN), a modification essential for the biofilm's structural integrity. acs.orgacs.org The enzyme responsible, pEtN transferase (BcsG), attaches the phosphoethanolamine moiety to the cellulose exopolysaccharide. acs.org Furthermore, studies have investigated 2-aminoethyl dihydrogen phosphate (2-AEH2P) as a modulator of proliferative and apoptotic effects in breast cancer cell lines, highlighting its potential in chemical biology approaches to cancer research. davidpublisher.comnih.gov

In Biochemistry , the compound is central to lipid metabolism. It is a primary amine that is a fundamental component of cell membranes in many tissues. scielo.br Its most prominent role is as an intermediate in the CDP-ethanolamine branch of the Kennedy pathway, the main route for the de novo synthesis of phosphatidylethanolamine (PE). cdnsciencepub.commdpi.com PE is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total lipids, and is vital for numerous cellular functions. nih.govresearchgate.net These functions include maintaining membrane viscosity and curvature, participating in cell division, and acting as a lipid chaperone to ensure the correct folding of membrane proteins. nih.govwikipedia.org PE is also a precursor for the synthesis of other important molecules, such as anandamide, and is the donor of the phosphoethanolamine group used to link glycosylphosphatidylinositol (GPI) anchors to proteins. nih.govresearchgate.netwikipedia.org

In Materials Science , the bifunctional nature of this compound—possessing both a phosphate group and an amine group—makes it a molecule of interest. smolecule.com The phosphate group can form strong chemical bonds with metal oxide surfaces, while the amine group can remain free to interact with other molecules. scielo.br This property has been exploited for the surface modification of titanium dioxide (TiO₂) nanoparticles. scielo.brresearchgate.net By anchoring this compound to the TiO₂ surface, researchers can create a functionalized nanomaterial, for instance, to serve as a biocompatible carrier for other agents or for the immobilization of biomolecules. scielo.br The presence of both charged (phosphate) and potentially uncharged (amine) groups also suggests its potential use in the development of novel materials with specific properties, such as ion-conductive materials or materials with unique binding capacities. smolecule.com

Interactive Table 1: Research Relevance of this compound

| Discipline | Key Role / Application | Specific Examples | Supporting Citations |

|---|---|---|---|

| Chemical Biology | Molecular Building Block & Modulator | Synthesis of phospholipid analogs; Biofilm matrix component in E. coli; Modulation of apoptosis in cancer cells. | smolecule.comacs.orgacs.orgdavidpublisher.com |

| Biochemistry | Metabolic Intermediate | Key component in the Kennedy pathway for phosphatidylethanolamine (PE) synthesis; Precursor for GPI anchors. | numberanalytics.comcdnsciencepub.comnih.govresearchgate.net |

| Materials Science | Surface Modification Agent | Functionalization of TiO₂ nanoparticles; Potential development of ion-conductive materials. | smolecule.comscielo.brresearchgate.net |

Nomenclature and Structural Context within the Phospholipid and Organophosphate Landscape

To understand its function, it is essential to place this compound within its correct chemical context. As an organophosphate, it contains a central phosphorus atom bonded to oxygen and a carbon-containing ethylamine (B1201723) group.

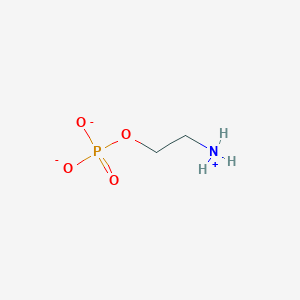

The preferred IUPAC name for the compound is 2-Aminoethyl dihydrogen phosphate . wikipedia.orgchemspider.comfishersci.com However, it is widely known by several other common names, including phosphoethanolamine , O-phosphoethanolamine , and colamine phosphoric acid . wikipedia.orgfishersci.commerckmillipore.com Its chemical formula is C₂H₈NO₄P, and it has a molar mass of approximately 141.06 g/mol . wikipedia.org

Structurally, it is an ester formed between ethanolamine and phosphoric acid. This structure is foundational for its role as a precursor to two major classes of phospholipids (B1166683): glycerophospholipids and sphingophospholipids. wikipedia.org In the formation of glycerophospholipids (the most common type, based on a glycerol (B35011) backbone), the phosphate group of this compound (after activation to CDP-ethanolamine) links to a diacylglycerol molecule. numberanalytics.com This positions it as one of the simplest precursors in the vast and complex family of lipids that are essential for forming the bilayer of cellular membranes, thereby defining the boundary between the cell and its environment.

Interactive Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Supporting Citations |

|---|---|---|

| Preferred IUPAC Name | 2-Aminoethyl dihydrogen phosphate | wikipedia.orgchemspider.comfishersci.com |

| Common Names | Phosphoethanolamine, O-Phosphoethanolamine | wikipedia.orgfishersci.com |

| CAS Number | 1071-23-4 | wikipedia.orgfishersci.com |

| Chemical Formula | C₂H₈NO₄P | wikipedia.org |

| Molar Mass | 141.063 g·mol⁻¹ | wikipedia.org |

| InChI Key | SUHOOTKUPISOBE-UHFFFAOYSA-N | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C2H7NO4P- |

|---|---|

Molecular Weight |

140.06 g/mol |

IUPAC Name |

2-azaniumylethyl phosphate |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/p-1 |

InChI Key |

SUHOOTKUPISOBE-UHFFFAOYSA-M |

SMILES |

C(COP(=O)([O-])[O-])[NH3+] |

Canonical SMILES |

C(COP(=O)([O-])[O-])[NH3+] |

Synonyms |

2-aminoethyl dihydrogenphosphate 2-aminoethyl phosphate |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Conformational Dynamics of 2 Ammonioethyl Phosphate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Zwitterionic State Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 2-Ammonioethyl phosphate (B84403). Through the analysis of ¹H, ¹³C, and ³¹P nuclei, researchers have been able to map its chemical environment, determine its protonation states, and understand its dynamic behavior in response to environmental changes such as pH.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Ammonioethyl phosphate reveals two primary sets of signals corresponding to the two methylene (B1212753) groups (-CH₂-) in its ethyl chain. The methylene group adjacent to the phosphate ester oxygen (O-CH₂) and the one adjacent to the amino group (N-CH₂) exhibit distinct chemical shifts and coupling patterns that are sensitive to the molecule's protonation state.

In D₂O at a pH of 7.4, the protons of the methylene group adjacent to the nitrogen (H-1) appear as a multiplet around 3.24 ppm, while the protons of the methylene group adjacent to the phosphate group (H-2) are observed as a multiplet around 4.01 ppm. nih.gov The signal for the O-CH₂ group often appears as a pseudoquartet due to coupling with both the adjacent methylene protons (³J(H-H)) and the phosphorus nucleus (³J(H-P)). The N-CH₂ group typically presents as a triplet, which can broaden or sharpen depending on the rate of proton exchange at the amine. researchgate.net

The chemical shifts of these protons are highly dependent on the pH of the solution. As the pH changes, the protonation state of the phosphate and amino groups is altered, leading to significant shifts in the resonance frequencies of the adjacent methylene protons. This pH-dependent behavior is a key indicator of the zwitterionic nature of the molecule. researchgate.net

Table 1: ¹H NMR Chemical Shifts of this compound

| Protons | Chemical Shift (ppm) in D₂O at pH 7.4 |

|---|---|

| -CH₂-N | 3.24 |

| -CH₂-O- | 4.01 |

Data sourced from PubChem CID 1015. nih.gov

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides further confirmation of the structure of this compound, showing two distinct signals for the two carbon atoms in the ethyl backbone.

In an aqueous solution (D₂O), the carbon atom bonded to the nitrogen (C1) resonates at approximately 43.3 ppm, while the carbon atom bonded to the phosphate oxygen (C2) appears further downfield at around 62.9 ppm at a pH of 7.4. nih.gov In solution, these signals are sharp, and their chemical shifts are also influenced by the pH due to the protonation/deprotonation of the functional groups. scielo.br

Solid-state ¹³C NMR studies, particularly using cross-polarization magic angle spinning (CP/MAS), have also been employed. In the solid state, the individual this compound molecules show resonances at approximately 40.17 ppm and 61.43 ppm. scielo.br When grafted onto a surface like titanium dioxide (TiO₂), these chemical shifts can change, indicating the interaction of the phosphate group with the surface. scielo.br

Table 2: ¹³C NMR Chemical Shifts of this compound

| Carbon | Chemical Shift (ppm) in D₂O at pH 7.4 | Chemical Shift (ppm) in Solid State |

|---|---|---|

| C1 (-CH₂-N) | 43.3 | 40.17 |

| C2 (-CH₂-O-) | 62.9 | 61.43 |

Data sourced from PubChem CID 1015 and Myller et al., 2010. nih.govscielo.br

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis

Phosphorus-31 NMR (³¹P NMR) is a particularly powerful tool for studying this compound as it directly probes the phosphorus environment. The chemical shift of the ³¹P nucleus is highly sensitive to the protonation state of the phosphate group. researchgate.net

The ³¹P NMR spectrum typically shows a single resonance, the chemical shift of which varies significantly with pH. This variation follows a sigmoidal curve when plotted against pH, reflecting the two deprotonation steps of the phosphate group. researchgate.net For instance, at very low pH, the phosphate group is fully protonated (-OPO₃H₂), and as the pH increases, it deprotonates first to -OPO₃H⁻ and then to -OPO₃²⁻. These changes in the electronic environment around the phosphorus atom cause substantial shifts in its resonance frequency. researchgate.netnih.gov

In the solid state, ³¹P MAS NMR shows a chemical shift of approximately 0.17 ppm for the pure compound. scielo.br This technique is also instrumental in studying the interaction of this compound with surfaces. For example, when bound to TiO₂, a significant downfield shift to 2.11 ppm is observed, which is indicative of the formation of a Ti-O-P bond. scielo.br

Magic Angle Spinning (MAS) NMR Investigations

Solid-state NMR, particularly with the application of Magic Angle Spinning (MAS), has been crucial in characterizing this compound in its solid form and when it is part of a larger assembly, such as being bound to a nanoparticle surface. scielo.br MAS is a technique that involves spinning the sample at a specific angle (the "magic angle" of ~54.7°) to the external magnetic field, which averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy, resulting in sharper, more solution-like NMR signals. scielo.br

¹³C CP/MAS and ³¹P MAS NMR have been used to study the surface modification of TiO₂ nanoparticles with this compound. The ³¹P MAS NMR spectrum of the modified nanoparticles showed a distinct downfield shift compared to the pure compound, confirming the covalent attachment of the phosphate group to the titanium surface through a P-O-Ti linkage. scielo.br Furthermore, ¹H-¹³P dipole-dipole interactions can be observed in MAS-only spectra (without ¹H decoupling), providing further evidence for the presence of protons on the phosphate group. scielo.br

NMR Titration Studies for pKa and Zwitterion Properties

NMR titration is a powerful method to determine the acid dissociation constants (pKa values) of ionizable groups within a molecule and to study the pH-dependent equilibrium between different ionic forms. For this compound, ¹H and ³¹P NMR titrations have been instrumental in elucidating its zwitterionic properties. researchgate.netresearchgate.net

By monitoring the chemical shifts of the ¹H and ³¹P nuclei as a function of pH over a wide range (typically 1-12), the deprotonation events can be precisely tracked. researchgate.net The resulting titration curves show inflection points that correspond to the pKa values of the functional groups.

Studies have shown that the phosphate group has two deprotonation points, one around pH 1 and the second around pH 6. researchgate.net The amino group deprotonates at a much higher pH, around 11. researchgate.net This confirms that in a pH range between approximately 1 and 6, the molecule exists predominantly as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated phosphate group (OPO₃H⁻). researchgate.netresearchgate.net Potentiometric titrations have yielded pKa values of 5.61 and 10.39. researchgate.net

X-ray Crystallographic Analysis of this compound Complexes and Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Analysis of single crystals of this compound has confirmed its zwitterionic structure in the crystalline form. researchgate.net

The crystal structure reveals that the molecule adopts a zwitterionic configuration (NH₃⁺-CH₂-CH₂-OPO₃H⁻). It crystallizes in the monoclinic P2₁/c space group with the following unit cell parameters at 100 K: a = 9.0065(2) Å, b = 7.7389(2) Å, c = 8.7756(2) Å, and β = 102.4840(10)°. researchgate.net The solid-state structure is characterized by a three-dimensional network of hydrogen bonds, forming cross-linked sheets. researchgate.net

Crystallographic studies have also been performed on derivatives and complexes involving the 2-aminoethyl phosphate moiety, such as those with tris(2-aminoethyl)amine, providing insights into the coordination chemistry and intermolecular interactions of this versatile functional group. nd.edu

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-FTIR))

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-FTIR) spectroscopy, serves as a powerful tool for the structural characterization of this compound, also known as O-phosphoethanolamine. wikipedia.orgmt.com These techniques probe the vibrational modes of functional groups within the molecule, providing a detailed fingerprint of its chemical structure and bonding environment. uio.noresearchgate.net

The analysis of this compound reveals characteristic absorption bands corresponding to its primary functional groups: the ammonium (B1175870) (-NH3+), phosphate (-PO3^2-), and ethyl (-CH2-CH2-) moieties. The spectra are often interpreted by assuming the molecule exists in a dipolar ionic (zwitterionic) form, both in the solid state and in non-polar solvents. nih.gov This is supported by NMR titration studies which show the zwitterionic form (NH3+-CH2-CH2-OPO3H-) is the main species in water solutions between pH 1 and 6. researchgate.netresearchgate.net

FTIR and ATR-FTIR have been instrumental in confirming the successful synthesis of ethanolamine (B43304) phosphate and its surface functionalization on materials like titanium dioxide (TiO2) nanoparticles. globethesis.comresearchgate.net When this compound binds to a metal oxide surface, such as TiO2 or iron oxides, distinct spectral shifts occur. researchgate.netusda.gov Notably, the interaction between the phosphate group and the metal surface can lead to the formation of inner-sphere Fe-O-P or Ti-O-P bonds, which are observable through strong IR bands. researchgate.netnih.gov The phosphate moiety's vibrations are known to be particularly sensitive to the local environment, including hydration and hydrogen bonding. researchgate.netmpg.de

Time-resolved ATR-FTIR spectroscopy has further enabled the real-time monitoring of reactions involving phosphate-containing compounds in aqueous solutions, providing insights into the formation and transformation of crystalline phases during processes like stone conservation treatments. nih.gov The main peaks in the FTIR spectrum of this compound and related compounds are assigned to specific vibrational modes, which are crucial for its identification and the study of its interactions. nih.govmdpi.com

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| ~3300 | N-H stretching | Amine/Ammonium | researchgate.net |

| ~1740 | C=O stretching (in related phospholipids) | Ester Carbonyl | researchgate.netmdpi.com |

| ~1580 | N-H bending | Amine/Ammonium | acs.org |

| ~1240 | PO₂⁻ antisymmetric stretching | Phosphate | researchgate.netmdpi.com |

| ~1080 | PO₂⁻ symmetric stretching | Phosphate | mdpi.com |

| ~1043 | Inner-sphere Fe-O-P bond | Surface-bound Phosphate | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations of this compound Structure and Interactions

Computational chemistry and molecular dynamics (MD) simulations provide profound, atomistic-level insights into the structure, conformational dynamics, and intermolecular interactions of this compound. mdpi.com These theoretical methods complement experimental techniques by allowing for the exploration of molecular behavior that can be difficult to observe directly. researchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic structure of ethanolamine phosphate. globethesis.comresearchgate.net These studies reveal the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are primarily delocalized near the -NH2 and -P=O groups. globethesis.com This information is critical for understanding the molecule's reactivity. For instance, calculations of the Fukui index, a measure of local reactivity, have identified the phosphorus and specific oxygen atoms as likely sites for nucleophilic attack, while the nitrogen atom is identified as a site for electrophilic attack. globethesis.com

Molecular dynamics simulations have been used to model the behavior of this compound and related molecules in various environments. In simulations of its interaction with metal surfaces, it has been shown that the molecule tends to adsorb in a nearly parallel orientation to the surface. globethesis.com This orientation maximizes the interaction between the molecule and the metal atoms, which is relevant in applications such as corrosion inhibition. globethesis.com MD simulations of related phosphatidylethanolamine (B1630911) lipids near TiO2 surfaces have quantified different binding modes, showing that a significant portion of lipids interact with the surface through the ethanolamine group or via water-mediated contacts with the phosphate group. nih.gov

Furthermore, computational approaches like molecular docking have been used to predict the interactions of phosphoethanolamine with biological macromolecules. scispace.comresearchgate.net For example, studies investigating its potential interaction with acetylcholinesterase (AChE) predicted a weak binding affinity, suggesting a low potential for a specific type of toxicity. scispace.comresearchgate.net Such simulations are valuable for predicting the behavior of the molecule in complex biological systems. nih.gov The combination of computational methods allows for a detailed examination of conformational preferences, binding energies, and the influence of the molecule on its local environment. nih.govacs.org

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| Quantum Chemistry (DFT) & MD | Ethanolamine phosphate on a metal surface | HOMO/LUMO localized near -NH₂ and -P=O groups; molecule adsorbs parallel to the surface. | globethesis.com |

| Molecular Docking | Phosphoethanolamine and Acetylcholinesterase (AChE) | Low binding energy score (-59.2 MolDock score), indicating weak interaction and low inhibitory power. | scispace.comresearchgate.net |

| Molecular Dynamics (MD) | Ethanolamine in a transporter protein (FLVCR1) | Exhibited pronounced dynamics with two distinct binding orientations, maintaining cation–π contacts. | nih.gov |

| Molecular Dynamics (MD) | POPE lipids near anatase(101) surface | 18.2% of lipids bind through the ethanolamine group; 21.0% bind via water-mediated phosphate contact. | nih.gov |

| Ab initio / DFT | Template-monomer interactions for molecular imprinting | Used to calculate interaction energies and evaluate stable complexes for polymer design. | mdpi.com |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Ammonioethyl Phosphate

Chemical Synthesis Routes and Optimizations

The chemical synthesis of 2-ammonioethyl phosphate (B84403) and its analogs can be achieved through several routes, with esterification and the Mitsunobu reaction being prominent methods.

Esterification: A common approach involves the esterification of ethanolamine (B43304) with a phosphorus-containing acid. For instance, phosphate ethanolamide compounds can be produced through the esterification reaction of ethanolamide with phosphoric acid. This reaction is typically carried out at temperatures between 55 to 65°C with a specific molar ratio of reactants. One patented method describes the synthesis of 2-aminoethyl dihydrogen phosphate from phosphorus pentoxide and/or various forms of phosphoric acid reacted with mono-, di-, or triethanolamine (B1662121) at temperatures ranging from -10 to +35 degrees Celsius. google.com Another study reports the synthesis of phosphate ethanolamide from free fatty acids of cooking oil, where ethanolamide is reacted with phosphoric acid.

Mitsunobu Reaction for Analogues: The Mitsunobu reaction offers a powerful tool for synthesizing analogs of 2-ammonioethyl phosphate with high stereoselectivity. nih.gov This reaction facilitates the conversion of an alcohol to an ester with an inversion of stereochemistry, which is particularly useful in creating specific enantiomers of chiral analogs. nih.govchemistrysteps.com For example, 2-aminoethyl methylphosphonate (B1257008), an analog of GABA, was prepared using an improved method where the key step was the coupling of methylphosphonic acid and N-trityl-2-aminoethanol via the Mitsunobu reaction. researchgate.net The reaction is also widely used in carbohydrate chemistry for modifying sugar hydroxyl groups, including the anomeric position to form glycosyl phosphates. d-nb.info

Table 1: Comparison of Synthetic Routes for this compound and its Analogues

| Synthetic Route | Key Reagents | Typical Reaction Conditions | Key Features/Advantages | Reference |

| Esterification | Ethanolamine, Phosphoric Acid | 55-65°C | Direct formation of the phosphate ester bond. | |

| Esterification | Phosphorus Pentoxide/Phosphoric Acids, Ethanolamines | -10 to +35°C | Versatile starting materials for the phosphorus source. | google.com |

| Mitsunobu Reaction | Alcohol, Acidic Nucleophile, Triphenylphosphine, Azodicarboxylate | Varies | Stereoselective inversion of configuration, good for chiral analogues. | nih.govresearchgate.net |

Enzymatic Synthesis Approaches and Biocatalytic Transformations

Enzymatic methods provide a green and highly specific alternative for the synthesis and transformation of this compound.

In biological systems, the synthesis of phosphatidylethanolamine (B1630911), which contains the this compound moiety, occurs via the Kennedy pathway. nih.govnih.gov This pathway involves three sequential enzymatic reactions. First, ethanolamine is phosphorylated to phosphoethanolamine by ethanolamine kinase (EK). nih.gov Subsequently, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) converts phosphoethanolamine to CDP-ethanolamine, a rate-limiting step. nih.gov Finally, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the transfer of the phosphoethanolamine group from CDP-ethanolamine to diacylglycerol to form phosphatidylethanolamine. nih.gov

Another key enzyme is ethanolamine-phosphate phospho-lyase, which catalyzes the breakdown of ethanolamine phosphate into acetaldehyde (B116499), ammonia, and phosphate. wikipedia.org This enzyme belongs to the lyase family and utilizes pyridoxal (B1214274) phosphate as a cofactor. wikipedia.org The expression of this enzyme, also known as Etnppl, has been found to be prominent in mature astrocytes in the central nervous system. frontiersin.org

Biocatalytic transformations are also employed to produce chiral alcohols, which can be precursors for this compound derivatives. acs.org Alcohol dehydrogenases are used for the reduction of ketones, and hydrolases are used for the resolution of racemic alcohols or esters. acs.org

Preparation of Chemically Modified this compound Derivatives for Specific Research Probes

The chemical modification of this compound allows for the creation of specialized probes for various research applications. For instance, deuterated derivatives of this compound have been synthesized for use in quantitative studies. Tetra-deuterated phospho-anandamide (pAEA) was synthesized from 2-aminoethyl dihydrogen phosphate-1,1,2,2-d4 and used to quantify the labile intermediate pAEA in biological samples. nih.gov

Surface modification of nanoparticles is another area where this compound derivatives are utilized. Titanium dioxide (TiO2) nanoparticles have been surface-modified with 2-aminoethyl dihydrogen phosphate to create an aminofunctionalized carrier. scielo.brresearchgate.net This modification allows for further functionalization and exploration of new applications for these materials. scielo.brresearchgate.net The formation of a P-O-Ti bond confirms the covalent interaction between the phosphate group and the TiO2 surface. scielo.br

Utilization as a Protecting Group in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions. Derivatives of this compound have been developed as effective phosphate/thiophosphate protecting groups.

The 2-(N-formyl-N-methyl)aminoethyl group is a thermolabile protecting group that can be cleaved from oligonucleotides under neutral pH conditions through a unique thermolytic cyclodeesterification process. acs.orgnih.gov This method simplifies the postsynthesis processing by avoiding the use of concentrated ammonium (B1175870) hydroxide (B78521), which can be hazardous and cause modifications to sensitive nucleobases. acs.orgnih.govopenaccessgovernment.org Similarly, the 2-benzamidoethyl group has been introduced as a novel phosphate protecting group. nih.gov The stability of this group can be tuned by substitutions on the alkyl chain, amido group, and phenyl ring. nih.gov

Table 2: this compound-Based Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Cleavage Condition | Key Advantage | Reference |

| 2-(N-formyl-N-methyl)aminoethyl | Thermolytic cyclodeesterification at pH 7.0 | Avoids use of concentrated ammonium hydroxide, simplifies processing. | acs.orgnih.govopenaccessgovernment.org |

| 2-Benzamidoethyl | Concentrated ammonium hydroxide (time varies with substitution) | Tunable stability, avoids side reactions with oligonucleotide backbone. | nih.gov |

Complex Formation with Metal Ions (e.g., Magnesium, Calcium, Zinc)

This compound readily forms complexes with various metal ions, a property that is crucial for its biological function and has been explored in synthetic chemistry. It is known to act as a mineral transporter, forming complexes with minerals and facilitating their entry into cell membranes. ingredientsnetwork.comwikipedia.org

Crystalline complexes of this compound with magnesium, calcium, and zinc have been prepared and their structures determined. researchgate.net

Calcium and Zinc Complexes: In Ca(PEAH)₂·4H₂O and Zn(PEAH)₂·4H₂O, the metal ions are connected by bridging phosphate groups, forming polymeric chains. The zinc atoms are in a tetrahedral environment, while the calcium atoms are hexacoordinated. researchgate.net

Magnesium Complex: In Mg(PEAH)₂·6H₂O, the magnesium atoms are hexacoordinated, surrounded by six oxygen atoms in an octahedral arrangement. researchgate.net

The interaction of metal ions with ligands containing the 2-aminoethyl moiety has been studied to understand their role in various chemical and biological processes. For instance, zinc(II) complexes with polyamino-phenolic ligands containing 2-aminoethyl units have been shown to selectively discriminate between phosphate and pyrophosphate. acs.org Furthermore, zinc(II) and copper(II) complexes of macrocyclic polyamines with 2-aminoethyl substituents have been shown to enhance the hydrolysis of phosphate groups. nih.gov

Intricate Biochemical Roles and Metabolic Interventions of 2 Ammonioethyl Phosphate

Central Role in Phospholipid Biosynthesis and Turnover

2-Ammonioethyl phosphate (B84403), also known as phosphoethanolamine (PEtn), is a critical intermediate metabolite involved in the synthesis and turnover of major membrane phospholipids (B1166683). nih.govnih.govresearchgate.netresearchgate.net It serves as a direct precursor for the formation of phosphatidylethanolamine (B1630911) (PE) and is intrinsically linked to the synthesis of phosphatidylcholine (PC), two of the most abundant phospholipids in eukaryotic cell membranes. researchgate.netresearchgate.net

Precursor in Phosphatidylcholine and Phosphatidylethanolamine Synthesis

2-Ammonioethyl phosphate is a key substrate in the de novo synthesis of PE via the Kennedy pathway. researchgate.netuni.lu This pathway is a three-step enzymatic process that begins with the phosphorylation of ethanolamine (B43304) by ethanolamine kinase (EK) to produce this compound. uni.lufrontiersin.org In the subsequent and rate-limiting step, the enzyme CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of this compound with CTP to form CDP-ethanolamine. frontiersin.orgresearchgate.net Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine head group to a diacylglycerol (DAG) backbone, yielding PE. researchgate.net

While not a direct precursor in the primary CDP-choline branch of the Kennedy pathway for phosphatidylcholine (PC) synthesis, this compound contributes indirectly. frontiersin.orgpnas.org In some organisms and tissues, particularly the liver, PE synthesized from this compound can be converted to PC through a series of three sequential methylation steps. frontiersin.org This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). frontiersin.org Furthermore, in the malaria parasite Plasmodium falciparum, an alternative pathway has been identified where serine is converted to ethanolamine, which is then phosphorylated to this compound and subsequently methylated to form phosphocholine (B91661), the direct precursor for PC synthesis in the Kennedy pathway. pnas.org

Table 1: Key Enzymes in the Kennedy Pathway Involving this compound

| Enzyme | Abbreviation | EC Number | Role in Pathway |

| Ethanolamine Kinase | EK | 2.7.1.82 | Catalyzes the ATP-dependent phosphorylation of ethanolamine to form this compound. uni.lu |

| CTP:phosphoethanolamine cytidylyltransferase | ECT / Pcyt2 | 2.7.7.14 | Catalyzes the rate-limiting step, forming CDP-ethanolamine from this compound and CTP. frontiersin.orgresearchgate.net |

| CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | EPT | 2.7.8.1 | Transfers the phosphoethanolamine group from CDP-ethanolamine to diacylglycerol to form phosphatidylethanolamine. researchgate.net |

| Phosphatidylethanolamine N-methyltransferase | PEMT | 2.1.1.17 | Converts phosphatidylethanolamine to phosphatidylcholine through three methylation steps (primarily in the liver). frontiersin.org |

Involvement in Glycerophospholipid Metabolism

Glycerophospholipid metabolism is a dynamic process involving the synthesis, degradation, and interconversion of various phospholipid classes to maintain membrane homeostasis and generate signaling molecules. nih.gov this compound is a central node in this metabolic network. ebi.ac.ukmetabolomicsworkbench.org Its concentration is tightly regulated, reflecting the balance between its formation from ethanolamine and its consumption for PE synthesis. researchgate.net

The turnover of phospholipids, such as PE and PC, can release this compound. nih.govresearchgate.net For instance, during periods of phosphate starvation in plants, membrane phospholipids are hydrolyzed to conserve phosphate. frontiersin.org Phospholipase C enzymes can cleave phospholipids to generate diacylglycerol and the corresponding phosphorylated head group, such as this compound from PE. frontiersin.org This liberated this compound can then be further hydrolyzed by phosphatases to release inorganic phosphate, contributing to the cell's phosphate pool. oup.com This highlights its role not just as a biosynthetic precursor but also as a product of catabolic and remodeling pathways that are crucial for nutrient homeostasis. nih.govnih.gov

Participation in Sphingolipid Metabolism and Degradation Pathways

While primarily associated with glycerophospholipids, this compound also plays a significant role in the metabolism of sphingolipids. nih.gov The final step in the canonical sphingolipid degradation pathway involves the irreversible cleavage of sphingosine-1-phosphate (S1P) by the enzyme sphingosine-1-phosphate lyase (S1PL). frontiersin.orgnih.gov This reaction yields two products: a fatty aldehyde (trans-2-hexadecenal) and this compound. frontiersin.orgresearchgate.netresearchgate.net

This cleavage reaction represents the only exit point for substrates to leave the sphingolipid metabolic pathway irreversibly. nih.gov The this compound produced can then re-enter the glycerophospholipid pool for the synthesis of phosphatidylethanolamine, thereby directly linking the catabolism of sphingolipids with the biosynthesis of glycerophospholipids. nih.gov

Furthermore, a class of sphingolipids known as ceramide phosphoethanolamine (CPE) exists, which is structurally analogous to sphingomyelin (B164518) but contains a phosphoethanolamine head group instead of a phosphocholine one. nih.govoup.com CPE is the major sphingolipid in invertebrates like Drosophila melanogaster and some bacteria. nih.govplos.org The synthesis of CPE involves the transfer of a phosphoethanolamine group, derived from CDP-ethanolamine, to ceramide, a reaction catalyzed by CPE synthase. oup.complos.org Since this compound is the precursor for CDP-ethanolamine, it is essential for the biosynthesis of CPE in these organisms. plos.org

Table 2: Role of this compound in Sphingolipid Pathways

| Pathway | Key Enzyme | Role of this compound | Organism/Context |

| Sphingolipid Degradation | Sphingosine-1-phosphate lyase (S1PL) | Product of S1P cleavage. frontiersin.orgnih.gov | Eukaryotes |

| Ceramide Phosphoethanolamine (CPE) Synthesis | CPE Synthase | Precursor for the CDP-ethanolamine donor molecule. oup.complos.org | Invertebrates (e.g., Drosophila), some bacteria |

Enzymatic Transformations and Catalytic Mechanisms Involving this compound

Cleavage of Carbon-Phosphorus Bonds by Specific Enzymes (e.g., PhnY, PhnZ)

The discussion of carbon-phosphorus (C-P) bond cleavage involves the related compound 2-aminoethylphosphonate (2-AEP), which contains a stable C-P bond, rather than the C-O-P ester bond found in this compound. Bacteria have evolved specific enzymatic pathways to break this C-P bond to utilize phosphonates as a phosphorus source. hawaii.eduresearchgate.net

One such pathway involves the sequential action of two iron-dependent oxygenases, PhnY and PhnZ. hawaii.edunih.gov This system represents a novel oxidative mechanism for C-P bond cleavage. acs.org

PhnY Action: PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, initiates the process by hydroxylating the carbon atom adjacent to the phosphorus (the α-carbon) in 2-AEP. nih.govresearchgate.net This reaction yields (R)-2-amino-1-hydroxyethylphosphonate. researchgate.netpnas.org

PhnZ Action: The product of the PhnY reaction then serves as the substrate for PhnZ. researchgate.net PhnZ, a di-iron oxygenase belonging to the HD-phosphohydrolase superfamily, catalyzes the oxidative cleavage of the C-P bond in (R)-2-amino-1-hydroxyethylphosphonate. nih.govpnas.org This cleavage releases inorganic phosphate and glycine. acs.orgresearchgate.net

This two-step oxidative degradation is distinct from other known C-P bond cleavage mechanisms, such as the C-P lyase multienzyme complex, which involves a radical-based mechanism. hawaii.eduacs.org

Table 3: The PhnY/PhnZ Pathway for 2-Aminoethylphosphonate Degradation

| Enzyme | Type | Cofactors | Substrate | Product(s) |

| PhnY | α-ketoglutarate-dependent dioxygenase | Fe(II), α-ketoglutarate | 2-Aminoethylphosphonate (2-AEP) | (R)-2-amino-1-hydroxyethylphosphonate nih.govresearchgate.net |

| PhnZ | Di-iron oxygenase (HD-superfamily) | Fe(II), O₂ | (R)-2-amino-1-hydroxyethylphosphonate | Inorganic phosphate (Pi), Glycine nih.govacs.org |

Interaction with Phosphatases (e.g., Alkaline Phosphatase)

This compound is a well-established substrate for various phosphatases, which catalyze the hydrolysis of its phosphate ester bond to release ethanolamine and inorganic phosphate. nih.govportlandpress.com

Tissue-nonspecific alkaline phosphatase (TNSALP) is a key enzyme that acts as an ectophosphatase, meaning it is located on the outer surface of the plasma membrane. nih.gov TNSALP has been shown to effectively hydrolyze this compound at physiological pH. nih.govd-nb.info The genetic deficiency of this enzyme in the human disorder hypophosphatasia leads to an accumulation of its substrates, including this compound, in urine and plasma, confirming that it is a natural substrate for the enzyme. nih.govnih.govoup.com

In addition to alkaline phosphatases, other phosphatases can also process this compound. In plants like Arabidopsis, a specific phosphoethanolamine phosphatase, PECP1, is upregulated during phosphate starvation. oup.comnih.gov This enzyme exhibits high specificity for this compound and is thought to play a role in regulating phospholipid head group metabolism to remobilize phosphate under nutrient-limiting conditions. frontiersin.orgoup.com Another phosphatase, PHOSPHO1, found in mineralizing cells, also shows high specific activity towards this compound and phosphocholine, suggesting its role in providing phosphate for processes like bone development. portlandpress.com

Role in Aminophosphonate Metabolism and Transaminase Reactions (e.g., 2-aminoethylphosphonate-pyruvate transaminase)

This compound, also known as 2-aminoethylphosphonate (AEP), is a central compound in the metabolism of aminophosphonates, a class of organophosphorus molecules characterized by a stable carbon-phosphorus (C-P) bond. ebi.ac.ukoup.comresearchgate.net This bond makes them resistant to hydrolysis by common phosphatases. researchgate.netnih.gov A key enzyme in the breakdown of AEP is 2-aminoethylphosphonate-pyruvate transaminase (AEPT), also referred to by various names including (2-aminoethyl)phosphonate transaminase and AEP transaminase. wikipedia.orgcreative-enzymes.com

This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the reversible transfer of an amino group from AEP to pyruvate (B1213749). nih.govwikipedia.org This reaction yields 2-phosphonoacetaldehyde and L-alanine. nih.govwikipedia.org The systematic name for this enzyme is (2-aminoethyl)phosphonate:pyruvate aminotransferase. wikipedia.org In several bacterial species, this transamination is the initial step in a pathway that allows the organism to use AEP as a source of carbon, nitrogen, and phosphorus. ebi.ac.uk The resulting 2-phosphonoacetaldehyde is then further metabolized. For instance, the enzyme phosphonoacetaldehyde (B103672) hydrolase (PhnX) can cleave it into acetaldehyde (B116499) and inorganic phosphate. nih.govacs.org

Studies on the AEPT from Salmonella enterica serovar Typhimurium have shown it to be a homodimeric enzyme with a high degree of substrate specificity, suggesting its primary role is in AEP degradation. nih.gov The kinetic parameters of this enzyme have been determined, with a K_m for AEP of 1.11 ± 0.03 mM and for pyruvate of 0.15 ± 0.02 mM. nih.gov The enzyme from Pseudomonas aeruginosa has also been purified and characterized. wikipedia.org Interestingly, 2-aminoethylarsonate can act as a substrate substitute for 2-aminoethylphosphonate in some transaminases. creative-enzymes.comnih.gov

Substrate or Inhibitor of Enzymes (e.g., Nitric Oxide Synthase as a related compound)

While this compound itself is a substrate for enzymes like 2-aminoethylphosphonate-pyruvate transaminase, its structural analogs can act as inhibitors of other enzymes. The study of enzyme inhibition is crucial for understanding metabolic regulation and for drug development.

Regarding nitric oxide synthase (NOS), there is no direct evidence from the provided search results to suggest that this compound is a direct substrate or inhibitor. Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine, oxygen, and NADPH. nih.govaai.org However, other structurally related compounds are known to inhibit NOS. For example, S-(2-aminoethyl)isothiourea (AE-ITU) is a known selective inhibitor of inducible nitric oxide synthase (iNOS). aai.orgaacrjournals.org It is important to note that AE-ITU is structurally distinct from this compound. The relationship mentioned in the prompt might be due to a misunderstanding or a more complex, indirect interaction not detailed in the search results.

Distribution and Metabolic Significance Across Biological Organisms and Systems

This compound is a widely distributed metabolite found across all domains of life, from bacteria to humans. hmdb.ca Its presence and metabolic roles can vary significantly between different organisms and biological systems.

Human and Mammalian Metabolite

In humans and other mammals, this compound (more commonly referred to as O-phosphoethanolamine in this context) is a key intermediate in the biosynthesis of two major classes of phospholipids: glycerophospholipids and sphingolipids. hmdb.canih.gov It is a precursor for phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cells, comprising 15-25% of the total phospholipids. nih.gov The synthesis of PE from O-phosphoethanolamine occurs via the Kennedy pathway, where it is converted to CDP-ethanolamine by the enzyme ethanolamine-phosphate cytidylyltransferase. hmdb.canih.gov

O-Phosphoethanolamine is also a product of sphingolipid metabolism. hmdb.ca It is found in various human biofluids and tissues, including blood, cerebrospinal fluid, saliva, urine, and the placenta. hmdb.ca Notably, decreased levels of O-phosphoethanolamine have been observed in the brains of individuals with Alzheimer's disease. nih.govebi.ac.uk It is also considered an endogenous metabolite in rats, where it can accumulate in the liver, kidney, and spleen after administration. medchemexpress.com

Microbial Metabolite (e.g., Saccharomyces cerevisiae, Escherichia coli, Cyanobacteria)

This compound plays significant roles in the metabolism of various microorganisms.

Saccharomyces cerevisiae : In this budding yeast, O-phosphoethanolamine is a known metabolite. ymdb.ca It is involved in the PHO pathway, which regulates phosphate acquisition and homeostasis. plos.orgnih.gov The yeast can utilize various phosphorus sources, and the transport and signaling of phosphate availability are crucial for its survival. nih.govpnas.org

Escherichia coli : this compound is a known metabolite in E. coli. nih.gov It has been identified as a component of the lipopolysaccharide (LPS) inner core region in E. coli K-12. nih.govresearchgate.net In some polymyxin-resistant mutants of E. coli, the LPS is extensively substituted with 2-aminoethyl pyrophosphate. doi.org Furthermore, E. coli possesses an aminoalkylphosphonate N-acetyltransferase that can acetylate various aminoalkylphosphonic acids, including 2-aminoethylphosphonate, which is important for its utilization as a phosphate source and for detoxification. uniprot.org

Cyanobacteria : Many cyanobacteria can utilize dissolved organic phosphorus (DOP) compounds, including 2-aminoethyl phosphate, as a source of phosphorus, especially in nutrient-limited aquatic environments. mdpi.com The ability to hydrolyze the stable C-P bond is crucial for this process. mdpi.com Studies on the invasive freshwater cyanobacterium Cylindrospermopsis raciborskii have shown that it can use 2-aminoethyl)phosphinic acid to support its growth. researchgate.net Some cyanobacteria are also known to produce N-(2-aminoethyl)glycine, a compound with a backbone similar to peptide nucleic acids. researchgate.net

Presence in Marine Invertebrates and Other Organisms

2-Ammonioethylphosphonate (ciliatine) was first discovered in marine organisms and is particularly abundant in many marine invertebrates. oup.comnih.gov It was initially identified in ciliates from sheep rumen and in sea anemones. nih.gov AEP can be incorporated into lipids and other polymers in place of its phosphate analog, 2-aminoethyl phosphate. nih.govplos.orgresearchgate.net In the blue crab, AEP has been identified as a sex-specific metabolite, with significantly higher concentrations found in males. nih.govplos.org Its presence has also been noted in other marine crabs. nih.gov The widespread occurrence of AEP in marine bacteria and invertebrates highlights its importance in the marine phosphorus cycle. nih.govacs.orgnih.gov

Molecular Mechanisms and Cellular Regulatory Functions of 2 Ammonioethyl Phosphate

Modulation of Intracellular Signaling Cascades

2-Ammonioethyl phosphate (B84403) is implicated in the modulation of several intracellular signaling cascades that are crucial for cell survival, proliferation, and death. davidpublisher.commdpi.comweizmann.ac.il As a molecule involved in phospholipid turnover, it can act as a precursor in the synthesis of membrane phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). mdpi.com These phospholipids can serve as ligands or intermediate substrates in various lipid signaling pathways. mdpi.com

Research has shown that 2-AEH2P can influence key signaling proteins. davidpublisher.comresearchgate.net For instance, in MCF-7 human breast adenocarcinoma cells, treatment with 2-AEH2P led to a significant increase in the expression of cyclin D1, p53, and cytochrome C. davidpublisher.com The p53 protein is a well-known tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. mdpi.com The increase in cytochrome c, a component of the mitochondrial electron transport chain, is a critical event in the intrinsic pathway of apoptosis. davidpublisher.comresearchgate.net

Furthermore, studies have highlighted the ability of 2-AEH2P to modulate pathways involving protein kinases. weizmann.ac.ilmdpi.comnih.gov G-protein-coupled receptors (GPCRs), when activated, can trigger intracellular signaling cascades involving G-proteins and downstream effectors like phospholipase C (PLC) and protein kinase C (PKC). mdpi.com The activation of these pathways can lead to changes in the conductivity of various ion channels and the activity of other signaling proteins, ultimately influencing cellular processes like proliferation and apoptosis. mdpi.comnih.gov While direct evidence linking 2-AEH2P to specific GPCRs is still emerging, its role as a phospholipid precursor suggests a potential to influence membrane-associated signaling events. mdpi.comwikipedia.org

Research on Influence on Cell Proliferation and Apoptotic Processes in In Vitro Models

Extensive in vitro research has demonstrated the significant impact of 2-AEH2P on cell proliferation and apoptosis in various cancer cell lines. davidpublisher.commdpi.combutantan.gov.br The compound has shown antiproliferative and pro-apoptotic effects in models of breast cancer (MCF-7, MDA-MB-231, 4T1), melanoma (B16-F10, SK-MEL), chronic myeloid leukemia (K562), and hepatocellular carcinoma. mdpi.comresearchgate.netbutantan.gov.brarchbreastcancer.com

In MCF-7 cells, 2-AEH2P treatment resulted in a dose- and time-dependent decrease in cell viability and proliferation. davidpublisher.com The inhibitory concentration (IC50) values were determined to be 37.2 mM, 25.8 mM, and 1.8 mM for 24, 48, and 72-hour treatments, respectively. davidpublisher.com Morphological changes, including cell rounding and detachment, were also observed. davidpublisher.com

Synergistic Effects in Combination Research

The therapeutic potential of 2-AEH2P is further highlighted by its synergistic effects when combined with other agents. mdpi.comarchbreastcancer.comdntb.gov.uamdpi.comnih.govresearchgate.net In a study on triple-negative breast cancer (TNBC) cells, the combination of 2-AEH2P with the tumor-penetrating peptide BR2 resulted in a drastic synergistic cytotoxic effect, while the individual agents had limited activity. mdpi.com This combination significantly reduced cell proliferation and migration in TNBC cells but not in normal cells. mdpi.com

Similarly, in an in vitro model of ascitic Ehrlich tumor, combining 2-AEH2P with cell metabolism-modulating drugs like Simvastatin, Coenzyme Q10, and the chemotherapeutic paclitaxel (B517696), as well as the colony-stimulating factor (GM-CSF), demonstrated synergistic or additive effects. mdpi.comnih.govresearchgate.net For instance, the combination with GM-CSF showed a synergistic effect, while combinations with paclitaxel, Coenzyme Q10, and Simvastatin exhibited additive effects. mdpi.comnih.gov

A study investigating the association of 2-AEH2P with Andrographis paniculata extract in triple-negative breast cancer cells also revealed a synergistic pharmacological effect, leading to significant cytotoxicity towards tumor cells with minimal toxicity to normal fibroblasts. mdpi.com

Mechanisms of Cell Cycle Arrest and Mitochondrial Membrane Potential Modulation

2-AEH2P has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. davidpublisher.comnih.govwikipedia.orgresearchgate.net In MCF-7 cells, treatment with 2-AEH2P led to an arrest in the G2/M phase of the cell cycle. davidpublisher.com At a concentration of 20 mM, an increase in fragmented DNA and the G0/G1 phase was observed, while the S and G2/M phases decreased. davidpublisher.com In another study on Ehrlich ascitic tumor cells, treatment with 2-AEH2P in combination with Simvastatin caused an increase in the G0/G1 phase and the presence of fragmented DNA. nih.gov In MDA-MB-231 breast cancer cells, a combination of 2-AEH2P and Andrographis paniculata extract induced cell cycle arrest in the S phase. mdpi.com

A key event in the induction of apoptosis is the modulation of the mitochondrial membrane potential (ΔΨm). davidpublisher.commdpi.com Research has consistently shown that 2-AEH2P can induce a reduction in ΔΨm in cancer cells. davidpublisher.commdpi.commdpi.com In MCF-7 cells, confocal microscopy revealed profound changes in mitochondrial morphology and distribution after treatment with 2-AEH2P. davidpublisher.com The combination of 2-AEH2P with the BR2 peptide in TNBC cells, and with paclitaxel in Ehrlich ascitic tumor cells, resulted in a significant reduction in mitochondrial membrane potential. mdpi.commdpi.comnih.gov

Alteration of Marker Expression Related to Cell Death and Senescence

2-AEH2P treatment leads to significant alterations in the expression of key proteins involved in apoptosis and senescence. davidpublisher.comresearchgate.netmdpi.combutantan.gov.braging-us.com In MCF-7 cells, 2-AEH2P induced an increase in the expression of active caspases 3 and 8, as well as the pro-apoptotic proteins Bax and Bad. davidpublisher.com A significant increase in the expression of TNF-R1, a receptor involved in the extrinsic apoptosis pathway, was also observed. davidpublisher.com

In a study on triple-negative breast cancer cells, the combination of 2-AEH2P and the BR2 peptide led to an increase in cells expressing p53, caspase 3, and caspase 8, and a reduction in the expression of tumor progression and metastasis markers like VEGF and PCNA. mdpi.com Similarly, in combination with Andrographis paniculata, 2-AEH2P modulated the expression of p53, caspase 3, Bcl-2, and cytochrome c, suggesting the induction of regulated cell death. mdpi.combutantan.gov.br

Furthermore, 2-AEH2P has been shown to induce cellular senescence, a state of irreversible cell cycle arrest. davidpublisher.com In MCF-7 cells, an increase in the expression of β-galactosidase, a marker of senescence, was observed following treatment. davidpublisher.com

Investigation of Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Emerging evidence suggests that 2-Ammonioethyl phosphate possesses anti-inflammatory properties and can modulate the activity of inflammatory mediators. nih.govnih.govresearchgate.netmdpi.comrsc.orgkcl.ac.ukfrontiersin.orgmdpi.complos.org Inflammation is a complex biological response involving various cells and signaling molecules, including cytokines and chemokines. nih.govmdpi.comkcl.ac.uk

While direct studies on the anti-inflammatory effects of 2-AEH2P are growing, its role as a phospholipid precursor suggests a potential to influence inflammatory pathways. davidpublisher.commdpi.com Phospholipids are integral components of cell membranes and are involved in the generation of lipid mediators that can either promote or resolve inflammation. wikipedia.orgharvard.edu

Some studies have indicated that certain copper complexes of aminoethyl derivatives can exhibit anti-inflammatory activity. researchgate.net For instance, copper(II) complexes have been shown to reduce inflammation in a dose-dependent manner in preclinical models. researchgate.net Given that 2-AEH2P contains an aminoethyl group, this raises the possibility of its involvement in similar anti-inflammatory mechanisms, potentially through interactions with metal ions or by modulating the production of inflammatory mediators. mdpi.comresearchgate.net

Furthermore, research on other compounds has demonstrated that the modulation of intracellular signaling cascades, such as those involving NF-κB and MAPK, is a key mechanism for controlling inflammation. mdpi.com These pathways regulate the expression of pro-inflammatory cytokines like TNF-α and interleukins. mdpi.commdpi.com The observed effects of 2-AEH2P on signaling proteins like p53 and caspases suggest that it may also intersect with these inflammatory signaling networks. davidpublisher.commdpi.com

Interfacial Interactions with Biological Membranes and Lipid Bilayers

As a phospholipid analogue, this compound is expected to have significant interactions with biological membranes and lipid bilayers. davidpublisher.comwikipedia.orgharvard.edupsu.edu Biological membranes are primarily composed of a lipid bilayer, which acts as a barrier and a platform for various cellular processes. wikipedia.orgharvard.edu The structure and properties of the lipid bilayer are determined by the composition of its constituent lipids, including phospholipids. wikipedia.org

2-AEH2P, being a precursor in the synthesis of membrane phospholipids, can be incorporated into cellular membranes, thereby altering their composition and physical properties. davidpublisher.commdpi.com This can, in turn, affect membrane fluidity, permeability, and the function of membrane-associated proteins. wikipedia.org

Studies using model systems like supported lipid bilayers (SLBs) have provided insights into the interactions of various molecules with lipid membranes. psu.edu For example, the binding of metal ions like Cu2+ to specific lipids, such as phosphatidylserine (B164497), can significantly alter the properties of the bilayer. psu.edu Given that 2-AEH2P is a phosphoethanolamine, it is plausible that it could interact with metal ions at the membrane interface, potentially influencing membrane structure and function.

The ability of 2-AEH2P to induce changes in mitochondrial membrane potential and morphology further underscores its interaction with biological membranes. davidpublisher.commdpi.com The mitochondrial membranes are crucial for cellular energy production and are central to the regulation of apoptosis. davidpublisher.com By interacting with and potentially altering the composition of these membranes, 2-AEH2P can trigger downstream signaling events that lead to cell death. davidpublisher.com

Role in Biomineralization Processes

The initiation and regulation of biomineralization, the process by which living organisms produce minerals, is a complex and highly controlled phenomenon. A key molecule implicated in the initial stages of skeletal and dental mineralization is this compound, also known as phosphoethanolamine (PEA). This compound serves as a crucial substrate for the enzyme PHOSPHO1, playing a pivotal role in the generation of inorganic phosphate (Pi), a fundamental component of hydroxyapatite (B223615), the primary mineral constituent of bone and teeth.

The process of mineralization is initiated within small, membrane-bound extracellular vesicles known as matrix vesicles (MVs). nih.govjst.go.jp These vesicles, which bud off from cells like osteoblasts and chondrocytes, provide a protected microenvironment for the initial formation of hydroxyapatite crystals. nih.govjst.go.jpnih.gov this compound, along with phosphocholine (B91661) (PCho), is a significant component of the lipid bilayers of these matrix vesicles and is also present within them. nih.govnih.govmdpi.com

The central role of this compound in biomineralization is intrinsically linked to the enzymatic activity of PHOSPHO1, a phosphatase highly expressed in mineralizing cells. prospecbio.comnih.gov PHOSPHO1 is localized within these matrix vesicles and catalyzes the hydrolysis of this compound and phosphocholine to release inorganic phosphate. uniprot.orgnih.govuniprot.org This intravesicular generation of Pi is a critical step, as it increases the local concentration of phosphate ions, which, along with calcium ions that accumulate within the vesicles, drives the nucleation of hydroxyapatite crystals. nih.govnih.gov

Research has demonstrated the high specificity of PHOSPHO1 for this compound. Studies on recombinant human PHOSPHO1 have revealed that it exhibits the highest specific activity towards PEA, hydrolyzing it approximately 1.5 times faster than phosphocholine. nih.gov The enzyme displays Michaelis-Menten kinetics with a low apparent Michaelis constant (Km) for PEA, indicating a high affinity for this substrate. nih.govcapes.gov.brnih.gov

The functional importance of the PHOSPHO1-mediated hydrolysis of this compound is underscored by studies involving the inhibition of this enzyme. Specific inhibitors of PHOSPHO1 have been shown to significantly impair the mineralization of matrix vesicles. nih.govnih.gov For instance, in matrix vesicles derived from osteoblasts lacking tissue-nonspecific alkaline phosphatase (TNAP), another key enzyme in mineralization, the inhibition of PHOSPHO1 activity leads to a marked reduction in their ability to calcify. nih.gov This highlights the non-redundant and essential role of PHOSPHO1 in the initial phase of mineralization. nih.govnih.gov

Furthermore, the coordinated action of PHOSPHO1 and TNAP is crucial for successful biomineralization. While PHOSPHO1 is primarily responsible for the initiation of mineralization within the matrix vesicles by hydrolyzing substrates like this compound, TNAP is thought to be involved in the propagation of mineral deposition into the extracellular matrix by hydrolyzing inhibitors of mineralization such as inorganic pyrophosphate (PPi). nih.govnih.govbioscientifica.com The distinct yet complementary roles of these two phosphatases are evident from studies on knockout mice, where the absence of both enzymes leads to a complete lack of skeletal mineralization. bioscientifica.comd-nb.info

Research Findings on PHOSPHO1 and this compound

Substrate Specificity and Kinetic Parameters of Human PHOSPHO1

Detailed biochemical analyses have elucidated the substrate specificity and kinetic properties of human PHOSPHO1, highlighting its preference for this compound.

| Substrate | Specific Activity (units/mg) | Apparent K_m (μM) | k_cat (s⁻¹) |

| This compound (PEA) | 4600 ± 582 | 3.0 | 2.27 |

| Phosphocholine (PCho) | 2980 ± 335 | 11.4 | 1.98 |

| Ribose 5-phosphate | 74.8 ± 6.2 | - | - |

| p-Nitrophenyl phosphate | 64.5 ± 36.6 | - | - |

| β-Glycerol phosphate | 39.6 ± 6.2 | - | - |

| Pyridoxal-5-phosphate | 17.6 ± 12.4 | - | - |

| Pyrophosphate (PPi) | <0.1 | - | - |

| Phospho-L-serine | <0.1 | - | - |

| ATP | <0.1 | - | - |

| Data sourced from Roberts et al. (2004). nih.gov |

Impact of PHOSPHO1 Inhibitors on Matrix Vesicle Mineralization

The critical role of PHOSPHO1 in biomineralization is further supported by studies using specific inhibitors. These studies quantify the reduction in mineralization upon inhibition of PHOSPHO1 activity in matrix vesicles isolated from TNAP-deficient (Akp2-/-) osteoblasts.

| Inhibitor | Concentration | % Inhibition of Mineralization |

| Lansoprazole | - | 56.8% |

| SCH202676 | - | 70.7% |

| Esomeprazole | IC₅₀ = 0.73 µM | - |

| Pantoprazole | IC₅₀ = 19.27 µM | - |

| Data on Lansoprazole and SCH202676 sourced from a study on PHOSPHO1's functional involvement in matrix vesicle-mediated skeletal mineralization. nih.gov Data on Esomeprazole and Pantoprazole sourced from a study on proton pump inhibitors. researchgate.net |

Advanced Analytical and Methodological Research Approaches for 2 Ammonioethyl Phosphate Studies

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Anion-Exchange Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Anion-Exchange Chromatography (AEC), are fundamental in the study of 2-ammonioethyl phosphate (B84403), enabling its separation and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase (RP) HPLC method has been developed for the analysis of bis(2-aminoethyl) hydrogen phosphate. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com This HPLC method is scalable, allowing for its use in preparative separations to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com The development of fluorescent derivatives of 2'-deoxynucleoside 5'-monophosphate (dXmp) using 5-dimethylaminonaphthalene-l-[N-(2-aminoethyl)] sulfonamide (dansylEDA) allows for more distinct and symmetrical separation during HPLC analysis compared to non-derivatized forms. tandfonline.com

Ion chromatography, a subset of HPLC, is a widely used technique for determining inorganic anions like phosphate, employing suppressed conductivity detection. thermofisher.com A Reagent-Free™ Ion Chromatography (RFIC™) system enhances this method by electrolytically generating the hydroxide (B78521) mobile phase from deionized water, which increases sensitivity and allows for smaller sample injections. thermofisher.com For complex samples, such as those from wastewater, a two-dimensional ion chromatography technique can be employed to improve the quantification of phosphate, especially when high levels of sulfate (B86663) from persulfate digestion are present. lcms.cz

Anion-Exchange Chromatography (AEC):

Anion-exchange chromatography is another key technique used in the study of 2-ammonioethyl phosphate and related compounds. reachdevices.comwikipedia.org It separates molecules based on their net negative charge. reachdevices.comwikipedia.org In the context of this compound, AEC has been used to detect phosphatase activity by incubating phosphomonoesters with AEC fractions. sigmaaldrich.com The choice of buffer is critical in AEC; phosphate buffers are frequently used but must be prepared carefully to ensure reproducibility. fredhutch.orgunc.edu

| Method | Sample | Column | Mobile Phase | Detection | Reference |

| Reverse-Phase HPLC | Bis(2-aminoethyl) hydrogen phosphate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| Reverse-Phase HPLC | Soluble Reactive Phosphate | Not Specified | Not Specified | Spectrophotometer (700 nm) | researchgate.net |

| Ion Chromatography | Inorganic Anions (e.g., Phosphate) | Dionex IonPac AS19, Fast Anion IIIA, AS11 | Electrolytically generated hydroxide | Suppressed Conductivity | thermofisher.com |

| Two-Dimensional Ion Chromatography | Total Phosphorus | IonPac® AS11-HC | Not Specified | Suppressed Conductivity | lcms.cz |

| HPLC with Fluorescence | 2'-deoxynucleoside 5'-monophosphate | Not Specified | 10 m51 phosphate buffer (pH 3.5) | Spectrofluoro monitor | tandfonline.com |

Spectrophotometric and Spectroscopic Methods for Monitoring Interactions and Reactions

Spectrophotometric and spectroscopic techniques are invaluable for monitoring the interactions and reactions of this compound. These methods provide insights into chemical bonding, structural changes, and quantification.

Spectrophotometric Methods:

A common spectrophotometric method for phosphate determination involves the formation of a phosphomolybdate complex. This complex, formed by the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate, is then reduced by ascorbic acid to a blue-colored complex, which can be quantified by visible absorption spectroscopy. lcms.cz A simplified, one-step spectrophotometric assay uses a stable reagent solution of ammonium molybdate and zinc acetate (B1210297) at pH 5.0, which forms a stable complex with orthophosphate that absorbs strongly in the near-visible region. nih.gov This method is particularly useful for measuring orthophosphate in the presence of labile organophosphates due to its mild conditions. nih.gov Another method uses the molybdenum blue method to measure phosphate concentration with a UV-visible spectrophotometer at a wavelength of 840 nm. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. H-detected 1H,13C and 1H,31P heteronuclear multiple-quantum coherence (HMQC) and HMQC-TOCSY experiments have been used to determine the structure of polysaccharides containing 2-aminoethyl phosphate. nih.gov Phosphorus-31 Fourier transform NMR spectrometry has been specifically used for the determination of 2-ammonioethyl dihydrogen phosphate. acs.org

In the study of surface modifications, various spectroscopic techniques are employed. For TiO2 nanoparticles modified with 2-aminoethyl dihydrogen phosphate, Fourier transform infrared spectroscopy (FTIR) and attenuated total reflectance (ATR-FTIR) were used to confirm the presence of the modifying agent. researchgate.netscielo.br Solid-state 1H, 13C, and 31P magic angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy revealed a distinct downfield shift for the 31P signal, indicating the formation of a P-O-Ti bond. researchgate.netscielo.br X-ray powder diffraction (XRD) is another technique used to characterize such modified nanoparticles. researchgate.netscielo.br

| Method | Application | Key Findings | Reference |

| Spectrophotometry (Molybdenum Blue) | Quantification of phosphate | Forms a blue-colored complex for measurement. | lcms.czresearchgate.net |

| Spectrophotometry (Ammonium molybdate/zinc acetate) | Quantification of orthophosphate | Linear response up to 300 microM phosphate. | nih.gov |

| NMR Spectroscopy (1H, 13C, 31P HMQC) | Structural elucidation of polysaccharides | Determined the structure of a polysaccharide containing 2-aminoethyl phosphate. | nih.gov |

| 31P FT-NMR Spectrometry | Determination of 2-ammonioethyl dihydrogen phosphate | Direct determination of the compound. | acs.org |

| FTIR, ATR-FTIR, MAS NMR, XRD | Characterization of modified TiO2 nanoparticles | Confirmed surface modification and P-O-Ti bond formation. | researchgate.netscielo.br |

Cell-Based Assays for Studying Biological Effects (In Vitro Models)

Cell-based assays are crucial for understanding the biological effects of 2-ammonioethyl dihydrogen phosphate (2-AEH2P) in vitro. These assays provide data on cell viability, proliferation, cell cycle, and the expression of various cellular markers.

Cell Viability and Proliferation Assays (e.g., MTT Colorimetric Method)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay is a widely used method to assess cell viability and proliferation. researchhub.com This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. researchhub.com The amount of formazan produced is proportional to the number of viable cells. researchhub.com

In studies involving 2-AEH2P, the MTT assay has been used to evaluate its cytotoxic effects on various cancer cell lines. For instance, treatment of MCF-7 human breast adenocarcinoma cells with 2-AEH2P led to a reduction in cell viability. davidpublisher.com Similarly, the cytotoxicity of 2-AEH2P was determined in Ehrlich Ascitic Tumor (EAT) cells and normal murine fibroblastic (L929) cells using the MTT method. mdpi.com The IC50% (the concentration that inhibits 50% of cell viability) was found to be 45.6 mM for EAT cells and 54.9 mM for L929 cells after 24 hours of treatment. mdpi.comnih.gov Studies have also shown that 2-AEH2P exhibits antiproliferative effects on various cancer cell lines, including melanoma and triple-negative breast cancer cells. archbreastcancer.comresearchgate.net

| Cell Line | IC50 Value | Treatment Time | Reference |

| Ehrlich Ascitic Tumor (EAT) | 45.6 mM | 24 h | mdpi.comnih.gov |

| Normal Murine Fibroblastic (L929) | 54.9 mM | 24 h | mdpi.comnih.gov |

| MCF-7 (Human Breast Adenocarcinoma) | 61.6 mM | 48 h | davidpublisher.com |

| MCF-7 (Human Breast Adenocarcinoma) | 44.1 mM | 72 h | davidpublisher.com |

| Normal Human Fibroblast (FN1) | 81.8 mM | 24 h | davidpublisher.com |

Flow Cytometry for Cell Cycle Analysis and Marker Expression

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In the context of 2-AEH2P research, it is employed to study cell cycle distribution, apoptosis, and the expression of various cellular markers.

Cell Cycle Analysis:

Treatment of cancer cells with 2-AEH2P has been shown to alter the cell cycle distribution. In MCF-7 cells, 2-AEH2P treatment led to an increase in cells with fragmented DNA and an arrest in the G0/G1 phases of the cell cycle. researchgate.net In Ehrlich ascitic tumor (EAT) cells, treatment with 2-AEH2P resulted in an increase in fragmented DNA, a reduction in the G2/M phase population, and an increase in the S phase population. mdpi.com

Marker Expression:

Flow cytometry is also used to quantify the expression of proteins involved in apoptosis and cell proliferation. In MCF-7 cells treated with 2-AEH2P, there was a significant increase in the expression of pro-apoptotic markers like active Caspases 3 and 8, Bax, Bad, and TNF/R1, while the expression of the anti-apoptotic marker Bcl-2 decreased. davidpublisher.com Similarly, in EAT cells, 2-AEH2P treatment led to increased expression of TNF-α/DR-4, Caspase 3, cytochrome c, and P53. mdpi.com This modulation of marker expression suggests that 2-AEH2P can induce apoptosis in cancer cells. nih.gov

| Cell Line | Effect on Cell Cycle | Change in Marker Expression | Reference |

| MCF-7 | Arrest in G0/G1 phase, increased fragmented DNA | Increased Caspase 3/8, Bax, Bad, TNF/R1; Decreased Bcl-2 | davidpublisher.comresearchgate.net |

| EAT | Increased fragmented DNA, reduced G2/M, increased S phase | Increased TNF-α/DR-4, Caspase 3, cytochrome c, P53 | mdpi.com |

| MDA MB-231 | Arrest in S phase, increased fragmented DNA | Change in p53, caspase 3, Bcl-2, cytochrome c, cyclin D1, p21 | mdpi.com |

Thermogravimetric Analysis (TGA) for Surface Modification Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.comtorontech.com It is a valuable tool for studying the surface modification of materials, providing information on the thermal stability and composition of the modified material. nih.gov

In the context of this compound, TGA has been used to characterize nanoparticles modified with this compound. For instance, when TiO2 nanoparticles were modified with 2-aminoethyl dihydrogen phosphate, TGA was employed to analyze the surface functionalization. researchgate.netscielo.br The TGA curve of the pure 2-aminoethyl dihydrogen phosphate showed weight loss starting at approximately 274°C. researchgate.net In contrast, the TGA curve of the modified TiO2 nanoparticles remained stable up to about 600°C, indicating that there was not a significant amount of free capping agent present and that the decomposition temperature of the attached 2-aminoethyl dihydrogen phosphate was significantly higher. researchgate.net The amount of 2-aminoethyl dihydrogen phosphate on the surface of the TiO2 nanoparticles was calculated from the TGA data to be approximately 3.73 wt.%. researchgate.net

TGA is also used to study the strength of the interaction between a modifier and a support material. mdpi.com The thermal behavior of a two-dimensional zinc phosphate templated by tris(2-aminoethyl) amine was studied under a flowing nitrogen atmosphere to understand its thermal stability. ajol.info

| Material | Onset of Weight Loss (°C) | Weight Loss (%) | Atmosphere | Reference |

| Pure 2-aminoethyl dihydrogen phosphate | ~274 | ~90.11 at 900°C | Air | researchgate.net |

| 2-aminoethyl dihydrogen phosphate-modified nano TiO2 | ~600 | Not specified | Air | researchgate.net |

Elemental Analysis (CHN) in Compositional Research

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial in compositional research to confirm the identity and purity of synthesized compounds and to quantify the extent of surface modification.

In the study of this compound, CHN analysis has been employed to characterize materials modified with this compound. For example, in the surface modification of TiO2 nanoparticles with 2-aminoethyl dihydrogen phosphate, CHN elemental analysis was used to confirm the presence of the modifying agent on the surface. researchgate.netscielo.br The experimental values for the weight percentages of carbon, hydrogen, and nitrogen in the modified nanoparticles were compared to the theoretical values for the pure capping agent to verify the modification. researchgate.net

| Element | Theoretical Value in this compound (wt.%) | Experimental Value in Modified Nano TiO2 (wt.%) | Reference |

| Carbon (C) | 16.95 | 0.539 | researchgate.net |

| Hydrogen (H) | 5.65 | 0.253 | researchgate.net |

| Nitrogen (N) | 9.89 | 0.306 | researchgate.net |

Cutting Edge Applications in Materials Science and Chemical Biology Research